molecular formula C10H17NO3 B3081410 1-Butanoylpiperidine-2-carboxylic acid CAS No. 1101848-24-1

1-Butanoylpiperidine-2-carboxylic acid

Cat. No.: B3081410
CAS No.: 1101848-24-1
M. Wt: 199.25 g/mol
InChI Key: YAROARGCVPNPHK-UHFFFAOYSA-N
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Description

1-Butanoylpiperidine-2-carboxylic acid is an organic compound with the molecular formula C10H17NO3 and a molecular weight of 199.25 g/mol . This compound is a derivative of piperidine, a six-membered heterocyclic amine, and contains a carboxylic acid functional group.

Preparation Methods

The synthesis of 1-butanoylpiperidine-2-carboxylic acid can be achieved through several methods:

    Oxidation of Primary Alcohols and Aldehydes: This method involves the oxidation of primary alcohols or aldehydes to form carboxylic acids.

    Hydrolysis of Nitriles: Nitriles can be hydrolyzed to carboxylic acids using acidic or basic conditions.

    Carboxylation of Grignard Reagents: Grignard reagents, which are organomagnesium compounds, can react with carbon dioxide to form carboxylic acids.

Chemical Reactions Analysis

1-Butanoylpiperidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form carbon dioxide and water under strong oxidizing conditions.

    Reduction: The carboxylic acid group can be reduced to form primary alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions to form esters, amides, and other derivatives.

Scientific Research Applications

1-Butanoylpiperidine-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in proteomics research to study protein interactions and functions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-butanoylpiperidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with proteins and enzymes, affecting their structure and function. The piperidine ring can interact with hydrophobic pockets in proteins, influencing their activity and stability .

Comparison with Similar Compounds

1-Butanoylpiperidine-2-carboxylic acid can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-butanoylpiperidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-2-5-9(12)11-7-4-3-6-8(11)10(13)14/h8H,2-7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAROARGCVPNPHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1CCCCC1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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